苯乙基氨基甲酸酯

描述

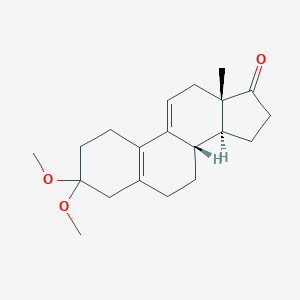

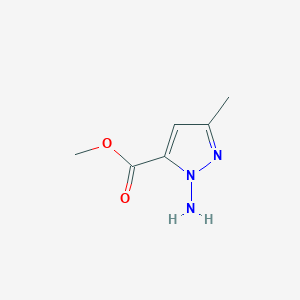

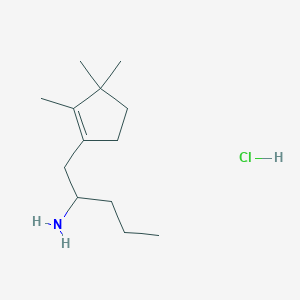

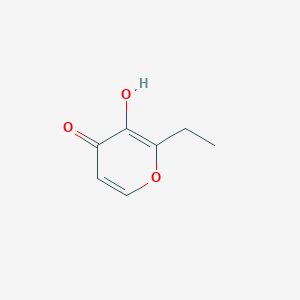

Phenethyl carbamate is a compound that has been the focus of various research studies due to its potential applications in medical and material sciences. It is a derivative of carbamate, which is a functional group characterized by the presence of a carbonyl group (C=O) linked to an amine group (NH2) via an oxygen atom. The phenethyl group attached to the carbamate indicates the presence of a phenyl ring bound to an ethyl chain, which is further linked to the carbamate functionality.

Synthesis Analysis

The synthesis of phenethyl carbamate derivatives has been explored in several studies. For instance, a library of 45 compounds based on the bacterial metabolite ethyl N-(2-phenethyl) carbamate was synthesized for the purpose of inhibiting biofilms of Methicillin Resistant Staphylococcus aureus (MRSA) . Another study synthesized carbamate-modified (-)-N(1)-phenethylnorphysostigmine derivatives to evaluate their anti-cholinesterase activities, which involved the potent and selective inhibition of butyrylcholinesterase by a cyclohexylmethylcarbamate derivative . Additionally, β-phenylseleno carbamates were synthesized through the reaction of olefins with phenylselenenyl chloride and carbamates, providing a method for converting olefins to β-functionalized protected amines .

Molecular Structure Analysis

The molecular structure of phenethyl carbamate derivatives is characterized by the presence of a phenethyl moiety, which can influence the biological activity and physical properties of the compound. The structure of new photocurable monomers, such as Hexaethylene glycol bis(carbamate-isoproply-α-methylstyrene) (HE-Phene) and Triethylene glycol bis(carbamate-isoproply-α-methylstyrene) (TE-Phene), was confirmed using FT-IR and 1H-NMR spectra . These structural analyses are crucial for understanding the interactions of phenethyl carbamate derivatives with biological targets or their behavior in material applications.

Chemical Reactions Analysis

Phenethyl carbamate derivatives undergo various chemical reactions that are essential for their applications. The synthesis of these compounds often involves reactions with olefins, aniline, or other starting materials to introduce the carbamate functionality. For example, the synthesis of methyl N-phenyl carbamate from dimethyl carbonate (DMC) and aniline is a promising non-phosgene route for producing methylene diphenyl diisocyanate, an important industrial chemical .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenethyl carbamate derivatives are influenced by their molecular structure. The study involving the synthesis of HE-Phene and TE-Phene aimed to reduce polymerization shrinkage in resin composites without compromising their physical and handling properties . The degree of conversion, volumetric shrinkage, polymerization shrinkage-stress, flexural strength, modulus, fracture toughness, viscosity, water sorption, and solubility were all measured to evaluate the properties of the resin composites containing these monomers. The results indicated that incorporating HE/TE-Phene into the resin matrix could potentially be useful for formulating low-shrinkage resin composites .

科学研究应用

细菌生物膜抑制

苯乙基氨基甲酸酯衍生物因其在抑制细菌生物膜方面的潜力而受到探索。研究表明,某些乙基 N-(2-苯乙基) 氨基甲酸酯衍生物可以抑制金黄色葡萄球菌和耐甲氧西林金黄色葡萄球菌 (MRSA) 的生物膜形成,IC50 值为低微摩尔,表明它们作为生物膜抑制剂的效力 (罗杰斯等人,2010 年);(斯蒂芬斯等人,2016 年)。

自由基清除能力

研究还集中在合成肉桂酸衍生的苯乙基氨基甲酸酯及其清除自由基的能力上。这一特性表明它们在对抗氧化应激相关疾病中具有潜在用途 (黄等人,2011 年)。

合成与结构分析

苯乙基氨基甲酸酯化合物的合成和分析一直是重点,特别是它们在其他工业上重要化合物的无光气合成中的作用,如甲基 N-苯基氨基甲酸酯 (田恒水,2008 年);(格雷戈等人,2013 年)。

癌症中的化学预防

另一个感兴趣的领域是苯乙基氨基甲酸酯衍生物的潜在抗癌作用。例如,苯乙基异硫氰酸酯(一种与苯乙基氨基甲酸酯相关的化合物)已显示出在特定模型中抑制癌变,这表明其在癌症化学预防中的可能用途 (索尔特等人,2003 年)。

纳米材料和药物递送

苯乙基氨基甲酸酯衍生物也已在纳米材料和药物递送系统方面进行了研究。它们已被探索用于整合到用于药物递送的纳米载体中,特别是在癌症治疗和抗菌治疗等生物医学应用中 (刘等人,2013 年)。

分子识别中的选择性

识别氨基甲酸酯基团的分子印迹聚合物的选择性特征已得到研究。这突出了苯乙基氨基甲酸酯在为各种化学和生物应用创建选择性传感和结合材料中的潜在应用 (巴贾尼等人,2005 年)。

安全和危害

Carbamates, including Phenethyl carbamate, are intentionally toxic, and this is more towards non-target organisms . They can become environmental contaminants through their use and application . The safety data sheet for a similar compound, Phenyl carbamate, provides measures on fire-fighting, transport, and recycling and disposal .

未来方向

属性

IUPAC Name |

2-phenylethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAUTBNKPSNTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879506 | |

| Record name | CARBAMIC ACID, 2-PHENYLETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenethyl carbamate | |

CAS RN |

6326-19-8, 17576-39-5 | |

| Record name | Phenethyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ethyl-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-31196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CARBAMIC ACID, 2-PHENYLETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENETHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GM9A2CI6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)